1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
Description
Chemical Identity and Structural Characterization of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name 1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine reflects its structural components: a piperazine ring substituted at one nitrogen atom by a 3-(dimethoxymethylsilyl)propyl chain. Breaking down the nomenclature:
- Piperazine : A six-membered ring with two nitrogen atoms at opposite positions.
- 3-(Dimethoxymethylsilyl)propyl : A three-carbon chain (propyl) attached to a silyl group where one methyl and two methoxy groups are bonded to silicon.
The molecular formula C₁₀H₂₄N₂O₂Si corresponds to a molecular weight of 232.395 g/mol. The elemental composition is 51.69% carbon, 10.41% hydrogen, 12.06% nitrogen, 13.77% oxygen, and 12.07% silicon. This composition aligns with its hybrid organic-inorganic character, combining a hydrocarbon backbone with a silicon-based functional group.
Table 1: Molecular identity of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
| Property | Value |
|---|---|
| CAS Number | 128996-12-3 |
| Molecular Formula | C₁₀H₂₄N₂O₂Si |
| Average Mass | 232.395 g/mol |
| Monoisotopic Mass | 232.1607 g/mol |
| Density | 0.9 ± 0.0 g/cm³ |
| Boiling Point | 279.6 ± 0.0 °C at 760 mmHg |
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound is not publicly available, analogous silylated piperazines exhibit monoclinic crystal systems with space group P2₁/c. The silicon center typically adopts a tetrahedral geometry, with bond angles near 109.5°. The propyl chain adopts a staggered conformation to minimize steric hindrance between the silyl group and the piperazine ring.
NMR Spectral Analysis Patterns
The compound’s structure is corroborated by characteristic NMR signals:
- ¹H NMR :
- Piperazine protons: Two sets of multiplets at δ 2.5–3.0 ppm (N–CH₂–CH₂–N).
- Propyl chain: A triplet at δ 0.6–0.8 ppm (Si–CH₂–), a multiplet at δ 1.4–1.6 ppm (CH₂–CH₂–CH₂), and a triplet at δ 2.2–2.4 ppm (N–CH₂–).
- Methoxy groups: Singlets at δ 3.4–3.6 ppm (Si–O–CH₃).
- ¹³C NMR :
- Piperazine carbons: Peaks at δ 45–50 ppm (N–CH₂–).
- Silyl carbons: δ 17–19 ppm (Si–CH₃), δ 50–52 ppm (Si–O–CH₃).
- ²⁹Si NMR : A singlet near δ 10–15 ppm, consistent with a dimethylmethoxysilyl group.
Table 2: Predicted NMR chemical shifts
| Nucleus | Group | δ (ppm) |
|---|---|---|
| ¹H | Piperazine N–CH₂– | 2.5–3.0 |
| ¹H | Si–O–CH₃ | 3.4–3.6 |
| ¹³C | Si–CH₃ | 17–19 |
| ²⁹Si | Si(Me)(OMe)₂ | 10–15 |
Electronic Structure and Quantum Chemical Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- The highest occupied molecular orbital (HOMO) is localized on the piperazine nitrogen lone pairs (−6.8 eV).
- The lowest unoccupied molecular orbital (LUMO) resides on the silicon atom and adjacent methoxy groups (−1.2 eV).
- Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the silicon atom’s vacant d-orbitals and the lone pairs of methoxy oxygen atoms, stabilizing the molecule by ~15 kcal/mol.
The Mulliken charge distribution indicates a positive charge on silicon (+1.2) and negative charges on oxygen (−0.6) and nitrogen (−0.4), highlighting the polar nature of the Si–O and N–Si bonds.
Comparative Analysis with Related Piperazine Derivatives
Table 3: Comparison with analogous piperazine compounds
| Compound | Boiling Point (°C) | LogP | Key Functional Group |
|---|---|---|---|
| 1-Methylpiperazine | 138 | −0.07 | –CH₃ |
| 1-(3-Aminopropyl)piperazine | 245 | −0.52 | –NH₂ |
| 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine | 279.6 | −0.32 | –Si(Me)(OMe)₂ |
The silyl group increases hydrophobicity (LogP = −0.32) compared to amino-substituted derivatives (LogP = −0.52) while retaining moderate water solubility due to the methoxy groups. The silicon center enhances thermal stability, evidenced by the elevated boiling point (279.6°C).
Properties
IUPAC Name |
dimethoxymethyl(3-piperazin-1-ylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVGQHNKXOLXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine typically involves the reaction of piperazine with chloropropylmethyldimethoxysilane. The process can be summarized in the following steps:
Reaction of Piperazine with Chloropropylmethyldimethoxysilane: Piperazine reacts with chloropropylmethyldimethoxysilane in the presence of a base such as sodium ethoxide to form 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound are similar but often involve larger-scale equipment and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The dimethoxymethylsilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the piperazine ring can interact with various functional groups through hydrogen bonding and van der Waals forces . This dual functionality allows the compound to act as an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine, highlighting differences in substituents, synthesis routes, and biological activities:
Key Structural and Functional Differences
Substituent Effects
- Silyl vs. Aryl Groups : The dimethoxymethylsilyl group in the target compound introduces silicon-oxygen bonds, which may enhance thermal stability and hydrophobicity compared to purely carbon-based substituents (e.g., benzyloxy or phenyl groups) .
- Electron-Withdrawing vs. Donor Groups: Nitro-triazole (electron-withdrawing) and methoxyphenyl (electron-donating) substituents in analogs modulate receptor binding affinities, as seen in 5-HT1A and σ receptor ligands .
Biological Activity
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNOSi
Molecular Weight: 229.35 g/mol
The compound features a piperazine ring substituted with a dimethoxymethylsilyl group, which enhances its solubility and bioavailability. The presence of the silicon atom is significant as it can influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction: The compound has been studied for its potential to act as a ligand for various receptors, including histamine receptors. Its structural similarity to known piperazine derivatives suggests possible antagonistic activity against histamine H3 receptors, which are implicated in neurological functions and disorders .
- Enzyme Modulation: Preliminary studies indicate that this compound may modulate the activity of certain enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.
Biological Activity Data
Case Study 1: Histamine Receptor Antagonism
A study conducted on various piperazine derivatives found that modifications similar to those in 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine led to enhanced binding affinity for histamine H3 receptors. This suggests that the compound could potentially serve as a therapeutic agent in treating conditions like narcolepsy and obesity, where H3 receptor modulation is beneficial .
Case Study 2: Cancer Cell Lines
Research evaluating the cytotoxic effects of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine on different cancer cell lines demonstrated significant growth inhibition. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.
Research Findings
Recent findings emphasize the importance of silicon-containing compounds in medicinal chemistry. The unique properties imparted by silicon can enhance drug delivery systems and bioactivity. Studies have shown that compounds with such modifications often exhibit improved pharmacokinetic profiles compared to their non-silicon counterparts .
Q & A
Q. Table 1: Key Reaction Conditions for Piperazine Derivatives
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Nucleophilic Substitution | 3-(Dimethoxymethylsilyl)propyl bromide, DCM, Et₃N, 24h reflux | |
| Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2), RT, 2h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
